molecular formula C20H24N4O3S B2988599 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide CAS No. 897452-24-3

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2988599
CAS No.: 897452-24-3
M. Wt: 400.5
InChI Key: QVFGXENSNFCPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity:

  • A study conducted in 2015 synthesized new derivatives of this compound and evaluated their antimicrobial and anticholinesterase activities. The compounds demonstrated significant antifungal activity, particularly against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).

Chemical Derivatives and Their Applications:

  • Research in 2017 focused on synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, using a precursor similar to the chemical . The compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Properties:

  • Another study in 2007 explored the synthesis of pyridine derivatives using similar chemical structures and assessed their antibacterial and antifungal activities. This research contributes to understanding the antimicrobial potential of compounds related to 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide (Patel & Agravat, 2007).

Inotropic Agents:

  • A 2012 study synthesized and evaluated similar compounds for their positive inotropic effects, which are crucial for treating certain heart conditions. They compared these compounds to standard drugs like milrinone in isolated rabbit hearts (Zhang et al., 2012).

Glutaminase Inhibitors:

  • Research conducted in 2012 synthesized and evaluated analogs of this compound as inhibitors of kidney-type glutaminase. This has implications in the therapeutic potential of GLS inhibition for treating diseases like cancer (Shukla et al., 2012).

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-14-3-5-16(6-4-14)19-22-17(13-28-19)7-8-21-18(26)20(27)24-11-9-23(10-12-24)15(2)25/h3-6,13H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGXENSNFCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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